molecular formula C14H14BrN3 B12869035 2-Amino-1-(4-bromo-3-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

2-Amino-1-(4-bromo-3-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Cat. No.: B12869035
M. Wt: 304.18 g/mol
InChI Key: OXIDATJXZSDKKV-UHFFFAOYSA-N
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Description

2-Amino-1-(4-bromo-3-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is an organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-bromo-3-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-bromo-3-methylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and subsequent nitrile formation. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-bromo-3-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

2-Amino-1-(4-bromo-3-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-bromo-3-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(4-bromo-3-methylphenyl)ethyl](ethyl)(2-ethylbutyl)amine
  • 2-Amino-1-(4-bromo-3-methylphenyl)ethyl](methyl)(2-methylbutyl)amine

Uniqueness

Compared to similar compounds, 2-Amino-1-(4-bromo-3-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile stands out due to its specific substitution pattern and the presence of a nitrile group. These structural features confer unique chemical properties and reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H14BrN3

Molecular Weight

304.18 g/mol

IUPAC Name

2-amino-1-(4-bromo-3-methylphenyl)-4,5-dimethylpyrrole-3-carbonitrile

InChI

InChI=1S/C14H14BrN3/c1-8-6-11(4-5-13(8)15)18-10(3)9(2)12(7-16)14(18)17/h4-6H,17H2,1-3H3

InChI Key

OXIDATJXZSDKKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=C(C(=C2N)C#N)C)C)Br

Origin of Product

United States

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